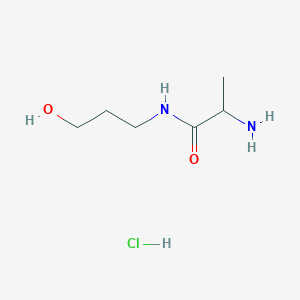

2-Amino-N-(3-hydroxypropyl)propanamide hydrochloride

Description

2-Amino-N-(3-hydroxypropyl)propanamide hydrochloride (CAS: 1236254-70-8) is a hydrochloride salt of a substituted propanamide derivative. Its molecular formula is C₆H₁₅ClN₂O₂, with a molecular weight of 182.65 g/mol . The compound features a primary amine group, a propanamide backbone, and a 3-hydroxypropyl substituent, which enhances its hydrophilicity compared to non-polar analogs. It is used in pharmaceutical research, particularly in drug discovery targeting neurological and cardiovascular pathways, though specific applications are less documented than its structural analogs .

Properties

IUPAC Name |

2-amino-N-(3-hydroxypropyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-5(7)6(10)8-3-2-4-9;/h5,9H,2-4,7H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFSXGIPGHWJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-Amino-N-(3-hydroxypropyl)propanamide hydrochloride involves nucleophilic substitution reactions where an amino-containing precursor is reacted with a hydroxypropyl halide or derivative under controlled conditions.

- Starting Materials: 3-aminopropanamide (or related amino amide) and 3-chloropropanol (or equivalent halohydrin).

- Reaction Type: Nucleophilic substitution (SN2) where the amine nitrogen attacks the electrophilic carbon bearing the halide.

- Base Catalyst: Sodium hydroxide or other suitable bases to deprotonate the amine and enhance nucleophilicity.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or water-alcohol mixtures are commonly used.

- Temperature: Mild heating (40–80 °C) to promote reaction kinetics without decomposing sensitive groups.

- Purification: Recrystallization from aqueous ethanol or chromatographic techniques to isolate the hydrochloride salt.

This method yields the desired amide with the hydroxypropyl substituent on the nitrogen, which upon acidification with hydrochloric acid forms the hydrochloride salt.

Industrial Production Methods

Industrial synthesis scales up the above laboratory method with optimizations:

- Continuous Flow Reactors: Automated systems maintain precise temperature and mixing controls for reproducibility and safety.

- Optimization Parameters: Reaction time, molar ratios, and base concentration are fine-tuned to maximize yield and minimize by-products.

- Purification: Advanced chromatographic methods (e.g., preparative HPLC) and recrystallization ensure pharmaceutical-grade purity.

- Environmental and Safety Controls: Use of less toxic solvents and reagents, with waste treatment protocols.

Such industrial processes are designed for high throughput and consistent quality, suitable for commercial applications.

Alternative Synthetic Strategies

While the nucleophilic substitution approach is predominant, alternative methods reported in related compound syntheses provide insights:

Amide Coupling from Oxazines: Using oxazine intermediates, N-(3-hydroxypropyl)amides can be synthesized by ring-opening reactions followed by amide bond formation. This method involves:

- Formation of N′-(3′-bromopropyl) intermediates.

- Subsequent amide coupling using peptide coupling agents.

- Purification by silica gel chromatography.

This approach is useful for derivatives and analogues but may be adapted for the target compound with modifications.

Base-Mediated Alkylation: Treatment of amino amides with alkyl halides in the presence of strong bases like sodium hydride can yield substituted amides, including hydroxypropyl derivatives.

Reaction Conditions and Data Summary

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 3-aminopropanamide, 3-chloropropanol | Commercially available or synthesized |

| Base | Sodium hydroxide, sodium hydride | Facilitates nucleophilic substitution |

| Solvent | DMF, ethanol-water mixtures | Polar aprotic or protic solvents |

| Temperature | 40–80 °C | Mild heating to improve reaction rate |

| Reaction time | 4–24 hours | Depending on scale and conditions |

| Purification methods | Recrystallization, chromatography | To obtain hydrochloride salt in pure form |

| Yield | Typically 70–90% | Optimized in industrial settings |

Research Findings and Notes

- The reaction yields and purity depend heavily on the control of reaction conditions, particularly pH and temperature.

- Use of sodium hydroxide as base is preferred due to its availability and effectiveness.

- Recrystallization from ethanol-water mixtures is effective for purifying the hydrochloride salt.

- Industrial methods incorporate continuous flow technology for safety and efficiency.

- Alternative synthetic routes involving oxazine intermediates or base-mediated alkylation provide flexibility for derivative synthesis but may be more complex.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Bases | Reaction Type | Purification | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-aminopropanamide + 3-chloropropanol | NaOH | SN2 substitution | Recrystallization | 70–90 | Most common and straightforward |

| Oxazine Ring-Opening Coupling | Oxazine derivatives + amines | Peptide coupling agents | Amide coupling | Chromatography | 80–85 | Suitable for derivatives |

| Base-Mediated Alkylation | Amino amides + alkyl halides | NaH | Alkylation | Chromatography | Variable | Requires strong base, sensitive |

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-hydroxypropyl)propanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation and substitution, to form derivatives with distinct properties.

Biology

- Enzyme Mechanism Studies : It is employed in research to study enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules.

- Biochemical Pathway Probes : The compound can act as a precursor for synthesizing biologically active compounds or as a probe in biochemical pathways.

Medicine

- Therapeutic Properties : Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial activities. The compound may inhibit certain enzymes or modulate receptor activity, impacting various physiological processes.

Industry

- Specialty Chemicals Production : Utilized in the manufacture of specialty chemicals and pharmaceuticals, contributing to the development of products with specific functionalities.

Pharmacological Properties

Research highlights several pharmacological activities associated with this compound:

- Antimicrobial Activity : Effective against various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Demonstrated ability to reduce pro-inflammatory cytokine levels, indicating possible applications in treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest induction of apoptosis in cancer cell lines, positioning it as a candidate for anticancer therapy.

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |

| Cytotoxicity | IC50 values < 30 µM in MCF-7 cell line |

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Amino-N-(3-hydroxypropyl)propanamide HCl | Cytotoxicity | < 30 | |

| N-(3-Amino-2-hydroxypropyl)benzamide | Antimicrobial | 25 | |

| N-(4-Hydroxyphenyl)propanamide | Anti-inflammatory | 15 |

Antimicrobial Efficacy

A study assessed the antimicrobial properties against clinical isolates of bacteria. Results indicated significant bacterial growth reduction at concentrations as low as 10 µg/mL, showcasing strong therapeutic potential in infectious diseases.

Anti-inflammatory Research

In vitro experiments revealed that treatment with this compound reduced the secretion of pro-inflammatory cytokines by macrophages, suggesting mechanisms for its use in chronic inflammation conditions.

Cancer Cell Studies

Recent studies involving various cancer cell lines (MCF-7, HeLa) demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. Further exploration into its mechanism could unveil novel therapeutic pathways for cancer treatment.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-hydroxypropyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxypropyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-Amino-N-(3-hydroxypropyl)propanamide HCl | 3-hydroxypropyl | C₆H₁₅ClN₂O₂ | 182.65 | Amide, primary amine, hydroxyl |

| Tocainide Hydrochloride | 2,6-dimethylphenyl | C₁₁H₁₆N₂O·HCl | 228.72 | Amide, primary amine, aromatic |

| 2-Amino-N-(2-fluoroethyl)propanamide HCl | 2-fluoroethyl | C₅H₁₂ClFN₂O | 170.61 | Amide, primary amine, fluorine |

| (R)-2-Amino-N-(2-cyclopropylethyl)propanamide HCl | 2-cyclopropylethyl | C₈H₁₇ClN₂O | 192.69 (estimated) | Amide, primary amine, cyclopropane |

| 2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide HCl | 2,6-dioxopiperidinyl | C₈H₁₃ClN₃O₃ | 199.20 | Amide, primary amine, cyclic ketone |

Key Observations :

- The 3-hydroxypropyl group in the target compound increases polarity, improving aqueous solubility compared to aromatic (e.g., Tocainide) or fluorinated analogs (e.g., 2-fluoroethyl derivative) .

- Fluorine in the 2-fluoroethyl analog enhances metabolic stability but reduces solubility due to its electronegativity .

Physical Properties

| Property | 2-Amino-N-(3-hydroxypropyl)propanamide HCl | Tocainide HCl | 2-Amino-N-(2-fluoroethyl)propanamide HCl |

|---|---|---|---|

| Melting Point (°C) | Not reported | 105–110 | Not reported |

| Solubility | High (due to hydroxyl group) | Moderate | Low (fluorine reduces polarity) |

| Stability | Stable under inert conditions | Hygroscopic | Sensitive to light and moisture |

Notes:

- The hydroxypropyl group likely improves solubility in polar solvents (e.g., water, ethanol) compared to Tocainide, which has moderate solubility due to its aromatic ring .

- Fluorinated analogs exhibit lower solubility but greater stability in acidic environments .

Biological Activity

2-Amino-N-(3-hydroxypropyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 164.61 g/mol. The compound features an amino group, a hydroxyl group, and an amide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways. Its amine and hydroxyl groups can form hydrogen bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity.

- Receptor Binding : The structural characteristics suggest that it may bind to various receptors, influencing signaling pathways and cellular responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for antibiotic development.

- Anticancer Potential : Investigations into related compounds have revealed cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy.

Table 1: Summary of Biological Activities

- Antimicrobial Studies : Research has demonstrated that this compound and its analogs show significant antimicrobial effects against gram-positive bacteria. These findings suggest the compound could be explored further for use in developing new antibiotics.

- Anticancer Research : A study involving structural modifications of similar compounds indicated enhanced cytotoxicity against specific cancer cell lines. For example, certain derivatives showed IC50 values indicating effective inhibition of cancer cell proliferation, warranting further investigation into their mechanisms of action .

- Enzyme Interaction Studies : Investigations into the inhibitory effects on cholinesterases revealed that compounds structurally related to this compound exhibit moderate inhibitory activity. This suggests potential applications in treating conditions related to cholinergic dysfunction .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and structural integrity of 2-amino-N-(3-hydroxypropyl)propanamide hydrochloride?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like amide bonds and hydroxyl groups .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid dust formation by using fume hoods with HEPA filters during weighing. Always wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Pre-cool solvents like PBS or ethanol before dissolution to minimize hydrolysis .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer: The compound is typically synthesized via a two-step process:

Acylation: React 3-hydroxypropylamine with a protected amino acid (e.g., Boc-protected alanine) using carbodiimide coupling agents (e.g., EDC) in anhydrous DMF .

Deprotection and Salt Formation: Remove the Boc group with HCl/dioxane, followed by recrystallization in ethanol/ethyl acetate to isolate the hydrochloride salt. Monitor reaction progress with thin-layer chromatography (TLC) using ninhydrin staining .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer: Systematically test solubility in buffered aqueous solutions (pH 4–9), polar aprotic solvents (DMSO, DMF), and alcohols. Use dynamic light scattering (DLS) to detect aggregation. For conflicting data, replicate experiments under controlled humidity and temperature (e.g., 25°C ± 1°C) and validate with quantitative NMR (qNMR) for concentration accuracy .

Q. What strategies are effective in minimizing degradation during long-term stability studies?

- Methodological Answer: Conduct accelerated stability testing at 40°C/75% RH for 1–3 months. Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds or oxidized hydroxyl groups). Add antioxidants like BHT (0.01% w/v) or store lyophilized samples under vacuum to mitigate oxidative/hydrolytic pathways .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For cellular studies, employ fluorescence tagging (e.g., FITC conjugation via primary amine) and confocal microscopy to track localization. Validate specificity with knockout cell lines or competitive inhibition assays using structural analogs .

Data Interpretation and Optimization

Q. How should unexpected byproducts during synthesis be analyzed and addressed?

- Methodological Answer: Isolate byproducts via preparative HPLC and characterize using high-resolution MS (HRMS) and 2D NMR (COSY, HSQC). If the impurity is an unreacted intermediate (e.g., Boc-protected precursor), optimize coupling reaction time or increase EDC/NHS stoichiometry (1.5–2.0 equivalents). For hydrochloride salt impurities, repurify via ion-exchange chromatography .

Q. What computational tools can predict the compound’s physicochemical properties or metabolic pathways?

- Methodological Answer: Use Schrödinger’s QikProp for logP, pKa, and solubility predictions. For metabolism, employ ADMET Predictor™ or SwissADME to identify potential cytochrome P450 interaction sites. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and UPLC-MS/MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.